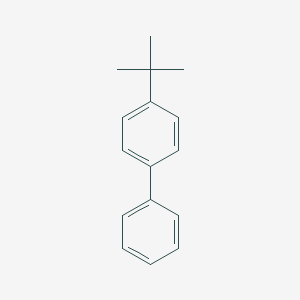

4-tert-Butylbiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOYZTOFTGTGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167381 | |

| Record name | 4-tert-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1625-92-9 | |

| Record name | 4-tert-Butylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-tert-butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-tert-butylbiphenyl. The information is curated for professionals in research and development who require precise data for experimental design, substance characterization, and process development. This document includes a summary of quantitative physical data, detailed experimental protocols for property determination, and key spectral data for identification and analysis.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈ | [1] |

| Molecular Weight | 210.31 g/mol | [1] |

| CAS Number | 1625-92-9 | [1] |

| Appearance | White to yellow-orange powder or solid | [2][3] |

| Melting Point | 50 - 54 °C | [4] |

| Boiling Point | 190 - 192 °C at 13 mmHg | [2] |

| Density | No experimental data available | |

| Solubility | Soluble in dioxane (0.1 g/mL) | [5] |

| Vapor Pressure | No data available | [2] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of aromatic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed in a mortar and finely ground with a pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6]

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[7]

Determination of Boiling Point (under Reduced Pressure)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Apparatus:

-

Thiele tube or a distillation apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or oil bath)

-

Vacuum source

Procedure (Thiele Tube Method):

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is connected to a vacuum source to achieve the desired pressure.[8]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point at that specific pressure.[9]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes with stoppers

-

Graduated cylinders or pipettes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Solvent Selection: A range of common organic solvents (e.g., hexane, toluene, ethanol, acetone) should be selected based on polarity.

-

Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of a selected solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The test tubes are stoppered and agitated vigorously using a vortex mixer or shaker until the solid appears to be dissolved. If the solid dissolves completely, more solute is added in known increments until saturation is reached (i.e., solid material remains undissolved).

-

Observation: The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by calculating the mass of solute dissolved in a given volume of solvent at a specific temperature.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For this compound, one would expect signals corresponding to the aromatic protons on the two phenyl rings and a singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. Distinct signals would be observed for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as for the various aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum shows the characteristic vibrational frequencies of the functional groups present. For this compound, key absorptions would include C-H stretching from the aromatic rings and the alkyl group, and C=C stretching from the aromatic rings.

-

MS (Mass Spectrometry): The mass spectrum provides the mass-to-charge ratio of the molecular ion and its fragmentation pattern, which helps in confirming the molecular weight and aspects of the structure.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the physical properties of a chemical compound like this compound.

Caption: Experimental workflow for physical property determination.

References

- 1. This compound | C16H18 | CID 137120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. researchgate.net [researchgate.net]

- 5. 4,4'-DI-TERT-BUTYLBIPHENYL CAS#: 1625-91-8 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

Spectroscopic Analysis of 4-tert-Butylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-tert-butylbiphenyl. It includes structured data tables, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.58 - 7.56 | m | 2H | Ar-H |

| 7.52 - 7.50 | m | 2H | Ar-H |

| 7.43 - 7.39 | m | 2H | Ar-H |

| 7.34 - 7.30 | m | 1H | Ar-H |

| 1.34 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 151.1 | Ar-C (quaternary, attached to tert-butyl group) |

| 141.0 | Ar-C (quaternary, ipso-carbon of the unsubstituted phenyl ring) |

| 138.2 | Ar-C (quaternary, ipso-carbon of the substituted phenyl ring) |

| 128.7 | Ar-CH |

| 126.9 | Ar-CH |

| 126.8 | Ar-CH |

| 125.6 | Ar-CH |

| 34.6 | -C (CH₃)₃ (quaternary) |

| 31.4 | -C(C H₃)₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| 2965 - 2870 | Strong | Aliphatic C-H stretch (from tert-butyl group) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C ring stretch |

| ~1365 | Strong | C-H bend (from tert-butyl group) |

| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |

| ~760, 695 | Strong | Monosubstituted benzene C-H out-of-plane bend |

Sample Preparation: KBr pellet or thin film

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tubes (5 mm diameter)

-

Volumetric flasks and pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Integrate the peaks and reference the spectrum to the TMS signal at 0 ppm.

-

-

¹³C NMR Data Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A longer acquisition time and a higher number of scans (e.g., 1024 or more) are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of KBr powder in an oven to ensure it is completely dry.

-

Grind approximately 1-2 mg of this compound with about 100-200 mg of the dried KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The spectrometer will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with the known vibrational frequencies of the functional groups present in this compound.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Solubility Profile of 4-tert-butylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-tert-butylbiphenyl in common organic solvents. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing a comprehensive understanding of its expected solubility behavior based on structurally similar compounds, along with detailed experimental protocols for determining its solubility.

Introduction to this compound

This compound is an organic compound featuring a biphenyl backbone substituted with a tert-butyl group. This non-polar, aromatic hydrocarbon is of interest in various fields, including materials science and as an intermediate in organic synthesis. Its solubility is a critical parameter for its application in solution-based processes, purification, and formulation development.

Expected Solubility Profile

While specific quantitative data is limited, the solubility of this compound can be inferred from the known properties of biphenyl and the influence of the tert-butyl group. Biphenyl, the parent compound, is generally soluble in a range of non-polar and moderately polar organic solvents. The introduction of the bulky, non-polar tert-butyl group is expected to further enhance its solubility in non-polar solvents like hydrocarbons and decrease its solubility in more polar solvents.

Table 1: Qualitative Solubility and Data for Structurally Similar Compounds

| Solvent Class | Common Solvents | Expected Solubility of this compound | Supporting Data for Similar Compounds |

| Hydrocarbons | Hexane, Heptane, Toluene, Benzene | High | Biphenyl is very soluble in benzene. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | 4,4'-Di-tert-butylbiphenyl is reported to be soluble in dioxane at 0.1 g/mL. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | 4-tert-butylphenol is generally soluble in acetone. |

| Esters | Ethyl acetate | Moderate | No direct data found. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | 4-tert-butylphenol is generally soluble in ethanol. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | Biphenyl is soluble in carbon tetrachloride. |

| Water | - | Very Low / Insoluble | Biphenyl is insoluble in water. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols outline established techniques for measuring the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method (Equilibrium Solubility)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, filtration through a sub-micron filter (e.g., 0.22 µm PTFE syringe filter) or centrifugation is employed. It is critical to maintain the temperature during this step to avoid precipitation or further dissolution.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Gravimetric Method

This is a simpler, classical method for determining solubility that relies on the mass of the dissolved solute.

Methodology:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, as described in the Isothermal Shake-Flask Method (steps 1 and 2).

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant into a pre-weighed, clean, and dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

-

Drying and Weighing: Place the container with the solid residue in a desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The mass of the dissolved this compound is the difference between the final mass of the container with the residue and the initial mass of the empty container. The solubility is then calculated by dividing the mass of the residue by the initial volume of the saturated solution taken.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the solubility of this compound using the Isothermal Shake-Flask method followed by HPLC analysis.

Figure 1. Experimental workflow for solubility determination.

Conclusion

An In-depth Technical Guide to the Thermochemical Properties of 4-tert-butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermochemical properties of 4-tert-butylbiphenyl. The information is compiled from peer-reviewed scientific literature and is intended to be a valuable resource for professionals in research, development, and academia.

Core Thermochemical Data

The thermochemical properties of this compound have been determined through various experimental techniques. The following tables summarize the key quantitative data available.

Table 1: Enthalpies of Formation, Combustion, and Phase Transitions

| Property | Symbol | Value (kJ·mol⁻¹) | Temperature (K) | Method |

| Standard Molar Enthalpy of Formation (crystal) | ΔfHₘ°(cr) | -143.2 ± 3.8 | 298.15 | Static-Bomb Combustion Calorimetry |

| Standard Molar Enthalpy of Formation (gas) | ΔfHₘ°(g) | -45.1 ± 4.3 | 298.15 | Derived from ΔfHₘ°(cr) and ΔsubHₘ° |

| Standard Massic Energy of Combustion | ΔcH° | -41433.8 ± 1.8 | 298.15 | Static-Bomb Combustion Calorimetry |

| Standard Molar Enthalpy of Sublimation | ΔsubHₘ° | 98.1 ± 2.1 | 298.15 | Calvet Microcalorimetry |

| Standard Molar Enthalpy of Vaporization | ΔvapHₘ° | 76.5 ± 1.5 | 298.15 | Calvet Microcalorimetry |

| Molar Enthalpy of Fusion | ΔfusHₘ | 21.6 | 324.7 | Differential Scanning Calorimetry |

Table 2: Heat Capacity and Thermodynamic Functions [1]

| Temperature (K) | Molar Heat Capacity, Cₚ,ₘ (J·K⁻¹·mol⁻¹) | Enthalpy, H°(T) - H°(0) (kJ·mol⁻¹) | Entropy, S°(T) (J·K⁻¹·mol⁻¹) |

| 5 | 0.61 | 0.001 | 0.20 |

| 10 | 4.41 | 0.012 | 1.62 |

| 50 | 56.40 | 1.139 | 32.65 |

| 100 | 110.88 | 5.564 | 93.36 |

| 150 | 157.00 | 12.39 | 152.0 |

| 200 | 204.30 | 21.61 | 209.6 |

| 250 | 258.90 | 33.43 | 268.1 |

| 298.15 | 314.10 | 47.16 | 323.5 |

| 324.7 (solid) | 345.00 | 56.12 | 352.0 |

| 324.7 (liquid) | 385.00 | 77.72 | 418.6 |

| 350 | 400.00 | 87.72 | 448.1 |

| 370 | 415.00 | 95.92 | 470.5 |

Experimental Protocols

The determination of the thermochemical properties of this compound involves precise and specialized experimental techniques. The following sections detail the methodologies cited in the literature.

2.1. Static-Bomb Combustion Calorimetry

This technique is employed to measure the standard massic energy of combustion.

-

Apparatus: A static-bomb calorimeter with a platinum resistance thermometer for temperature measurements.

-

Procedure:

-

A pellet of this compound of known mass is placed in a platinum crucible inside a calorimetric bomb.

-

The bomb is filled with purified oxygen to a pressure of 3.04 MPa.

-

A known amount of distilled water is added to the bomb to ensure saturation of the gas phase with water vapor.

-

The bomb is placed in a calorimeter vessel filled with a known mass of water.

-

The sample is ignited by passing an electric current through a platinum wire.

-

The temperature change of the water is precisely measured to determine the energy of combustion.

-

Corrections are made for the heat of combustion of the ignition wire and for the formation of nitric acid.

-

The energy equivalent of the calorimeter is determined using a certified benzoic acid standard.

-

2.2. Calvet Microcalorimetry

A Calvet microcalorimeter is utilized to measure the enthalpies of vaporization and sublimation.

-

Apparatus: A high-temperature Calvet microcalorimeter.

-

Procedure for Enthalpy of Vaporization:

-

A small amount of the sample is placed in a sealed glass ampoule.

-

The ampoule is placed in the calorimeter at a constant temperature (298.15 K).

-

The ampoule is broken, and the heat absorbed during the vaporization of the sample is measured.

-

-

Procedure for Enthalpy of Sublimation:

-

The substance is placed in a Knudsen cell, which has a small orifice.

-

The cell is heated to a specific temperature, and the rate of mass loss due to sublimation is measured.

-

The enthalpy of sublimation is then calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

-

2.3. Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperature and enthalpy of phase transitions, such as fusion (melting).

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, weighed amount of the sample is placed in an aluminum pan.

-

An empty pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

A peak in the heat flow versus temperature curve indicates a phase transition, and the area under the peak is proportional to the enthalpy of that transition.

-

2.4. Vacuum Adiabatic Calorimetry

This method is employed to measure the heat capacity of the substance over a wide range of temperatures.

-

Apparatus: A vacuum adiabatic calorimeter.

-

Procedure:

-

A known mass of the sample is placed in a calorimeter vessel.

-

The vessel is placed in a vacuum chamber to minimize heat exchange with the surroundings.

-

A known amount of heat is supplied to the sample, and the resulting temperature increase is measured.

-

The heat capacity is calculated from the amount of heat supplied and the temperature change.

-

This process is repeated at different temperatures to obtain the heat capacity as a function of temperature.

-

Visualizations

3.1. Relationship between Thermochemical Properties

The following diagram illustrates the relationship between the key thermochemical properties of this compound and how they are experimentally determined.

3.2. Experimental Workflow for Combustion Calorimetry

The following diagram outlines the typical workflow for determining the enthalpy of formation using static-bomb combustion calorimetry.

This guide provides a foundational understanding of the thermochemical properties of this compound, essential for its application in various scientific and industrial fields. For more detailed information, readers are encouraged to consult the primary literature cited.

References

The Elusive Crystalline Landscape of 4-tert-butylbiphenyl: A Technical Guide to its Putative Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing 4-tert-butylbiphenyl's Solid State

This compound is a molecule of interest in various fields, including materials science and as a structural motif in medicinal chemistry. A comprehensive understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is crucial for controlling its physical properties such as solubility, stability, and bioavailability. However, a thorough search of the existing scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of a publicly available, solved crystal structure for this compound.

This technical guide addresses this information gap by providing a detailed overview of the known structural characteristics of a closely related and well-studied compound, 4,4'-di-tert-butylbiphenyl, as a predictive model. Furthermore, this document outlines a comprehensive experimental workflow for the synthesis, crystallization, and definitive crystal structure determination of this compound, enabling researchers to systematically investigate its solid-state landscape.

A Case Study: The Trimorphism of 4,4'-di-tert-butylbiphenyl

The structural behavior of 4,4'-di-tert-butylbiphenyl offers valuable insights into the potential crystalline complexity of its mono-substituted counterpart. Research has revealed that 4,4'-di-tert-butylbiphenyl exhibits trimorphism, meaning it can exist in three distinct crystal forms (polymorphs), each with a unique internal arrangement of molecules.[1]

Crystallographic Data of 4,4'-di-tert-butylbiphenyl Polymorphs

A summary of the crystallographic data for the three known polymorphs of 4,4'-di-tert-butylbiphenyl is presented in Table 1. This data highlights the structural diversity that can arise from subtle differences in crystallization conditions.

| Parameter | Form I | Form II | Form III |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2₁/c | C2/c |

Table 1: Crystallographic data for the known polymorphs of 4,4'-di-tert-butylbiphenyl.[1]

Proposed Experimental Protocols for this compound

The following sections detail a robust experimental plan to determine the crystal structure of this compound and screen for potential polymorphs.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of biphenyl.

Materials:

-

Biphenyl

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl in anhydrous dichloromethane.

-

Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.

-

Add tert-butyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and 10% HCl.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Polymorph Screening and Crystallization

A systematic polymorph screen is essential to identify all accessible crystalline forms of this compound. This involves crystallizing the compound from a variety of solvents under different conditions.

Suggested Solvents for Screening:

-

Non-polar: Heptane, Hexane, Toluene

-

Polar aprotic: Acetone, Ethyl acetate, Dichloromethane, Tetrahydrofuran

-

Polar protic: Methanol, Ethanol, Isopropanol

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly at a constant temperature.

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, inducing crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction.

Procedure:

-

Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the asymmetric unit are then determined using direct methods or Patterson methods. The structural model is subsequently refined to achieve the best possible fit to the experimental data.

Mandatory Visualizations

To facilitate a clear understanding of the proposed experimental workflows, the following diagrams are provided in the DOT language.

Caption: Experimental workflow for synthesis, crystallization, and analysis.

Conclusion

While the crystal structure of this compound remains to be experimentally determined and reported in the public domain, the structural insights from its close analogue, 4,4'-di-tert-butylbiphenyl, suggest the potential for rich polymorphic behavior. The detailed experimental protocols provided in this guide offer a clear and systematic pathway for researchers to synthesize, crystallize, and ultimately elucidate the definitive crystal structure(s) of this compound. This foundational knowledge is paramount for advancing its application in materials science and drug development, enabling the rational design and control of its solid-state properties.

References

An In-depth Technical Guide to the Safe Handling of 4-tert-Butylbiphenyl and its Analogue 4,4'-Di-tert-butylbiphenyl in a Laboratory Setting

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and the Safety Data Sheet (SDS) provided by the supplier, which should always be consulted prior to handling any chemical.

This guide provides comprehensive safety and handling information for 4-tert-butylbiphenyl and a closely related compound, 4,4'-Di-tert-butylbiphenyl. Due to the greater availability of detailed safety data for the di-substituted analogue, much of the specific guidance is based on information for 4,4'-Di-tert-butylbiphenyl, with data for this compound included where available.

Chemical Identification

| Identifier | This compound | 4,4'-Di-tert-butylbiphenyl |

| IUPAC Name | 1-tert-butyl-4-phenylbenzene[1] | 1-tert-butyl-4-(4-tert-butylphenyl)benzene[2] |

| Synonyms | p-tert-butylbiphenyl, p-tert-butyldiphenyl[3] | 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl[2] |

| CAS Number | 1625-92-9[1][3] | 1625-91-8[4][5] |

| Molecular Formula | C16H18[1][3] | C20H26[2][4] |

| Molecular Weight | 210.31 g/mol [1][3] | 266.42 g/mol [2][4] |

| Appearance | White to light yellow powder or crystals | White to pale yellow crystals or powder[6] |

| Odor | Odorless[5] | Odorless[4][5][7] |

Hazard Identification

While specific hazard classifications for this compound are not extensively detailed in the provided results, the closely related 4,4'-Di-tert-butylbiphenyl is generally not classified as hazardous under GHS.[4] However, some suppliers indicate that related compounds may cause skin irritation, serious eye damage, and may be toxic to aquatic life with long-lasting effects.[8][9] Therefore, it is prudent to handle both compounds with care.

Potential Hazards:

-

May cause skin irritation upon prolonged contact.

-

May cause serious eye irritation or damage.

-

Inhalation of dust may cause respiratory irritation.

-

May be harmful if swallowed.

-

Thermal decomposition can release irritating gases and vapors.[4][5][7]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties for both compounds.

| Property | This compound | 4,4'-Di-tert-butylbiphenyl |

| Melting Point | 50.0 to 54.0 °C | 126 - 129 °C / 258.8 - 264.2 °F[4][5][7] |

| Boiling Point | Not available | 190 - 192 °C / 374 - 377.6 °F @ 13 mmHg[5][10] |

| Flash Point | No information available | No information available[5][7] |

| Autoignition Temp. | No data available | No data available[5] |

| Water Solubility | Insoluble | No data available |

| Vapor Pressure | No information available | No information available[5] |

| Vapor Density | Not applicable | Not applicable[4] |

Experimental Protocols: Handling and Storage

Engineering Controls

-

Ventilation: Always handle these compounds in a well-ventilated area.[4] Use of a fume hood is recommended, especially when handling powders to avoid dust generation.[11]

-

Isolation: Where possible, use engineering controls such as process isolation or enclosure to minimize contact.[4]

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of PPE. The following are general recommendations.

-

Eye Protection: Wear chemical safety goggles or glasses with side shields conforming to EN 166 or ANSI Z87.1 standards.[4][12] A face shield may be required where there is a risk of splashing or dust generation.[12]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[4][11] Always inspect gloves before use and change them if they become contaminated.

-

Skin and Body Protection: Wear a long-sleeved laboratory coat.[4] Ensure that skin is not exposed. Long pants and closed-toe shoes are mandatory.[12]

-

Respiratory Protection: If engineering controls are insufficient to control dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5][12]

General Handling Protocol

-

Read and understand the Safety Data Sheet (SDS) before starting work.

-

Ensure the work area is clean and uncluttered.

-

Don appropriate PPE as determined by your risk assessment.

-

Weigh and transfer the chemical in a fume hood to minimize dust exposure.[11]

-

Do not eat, drink, or smoke in the laboratory.[4]

-

Wash hands thoroughly after handling.[5]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][7]

-

Keep away from incompatible materials such as oxidizing agents.[4][5]

-

Store away from heat and sources of ignition.[5]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][7] Seek immediate medical attention.[8]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[7] If skin irritation occurs, get medical advice.

-

Inhalation: Remove to fresh air.[4][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[4][7] Never give anything by mouth to an unconscious person.[4][7] Rinse mouth with water and drink plenty of water afterwards.[7][11] Seek immediate medical attention.

Accidental Release Measures (Spills)

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, prevent further leakage or spillage if safe to do so.

-

Clean-up: Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable container for disposal.[4][5][7]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4][5][7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[4][5][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Toxicological Information

No acute toxicity information is available for 4,4'-Di-tert-butylbiphenyl.[4][5] Data for related compounds suggests a potential for irritation.

| Effect | This compound | 4,4'-Di-tert-butylbiphenyl |

| Acute Oral Toxicity | No data available | No data available[4] |

| Acute Dermal Toxicity | No data available | No data available[4] |

| Acute Inhalation | No data available | No data available[4] |

| Skin Corrosion/Irritation | No data available | No data available[4] |

| Eye Damage/Irritation | No data available | No data available[4] |

| Carcinogenicity | No data available | No data available[5] |

Visual Guides

The following diagrams illustrate key safety workflows and decision-making processes for handling these chemicals in the lab.

Caption: General laboratory workflow for handling chemicals.

Caption: Decision tree for Personal Protective Equipment (PPE) selection.

Caption: Emergency response flowchart for a chemical spill.

References

- 1. This compound | C16H18 | CID 137120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl | C20H26 | CID 74195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 1625-92-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. fishersci.se [fishersci.se]

- 5. fishersci.com [fishersci.com]

- 6. B21470.22 [thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. ark-chem.co.jp [ark-chem.co.jp]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 4,4'-DI-TERT-BUTYLBIPHENYL | 1625-91-8 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. 4,4'-DI-TERT-BUTYLBIPHENYL - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-tert-butylbiphenyl via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1][2][3][4] This electrophilic aromatic substitution reaction is widely utilized in organic synthesis for the preparation of various alkylated aromatic compounds.[5] The reaction typically involves an alkyl halide, a Lewis acid catalyst, and an aromatic substrate.[5] Common Lewis acid catalysts include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).[2][6]

Biphenyl, an aromatic hydrocarbon, can be alkylated via the Friedel-Crafts reaction to produce substituted biphenyls.[6][7] 4-tert-butylbiphenyl is a valuable intermediate in the synthesis of various organic materials and pharmaceutical compounds. Its synthesis via Friedel-Crafts alkylation of biphenyl with a tert-butylating agent, such as tert-butyl chloride, is a common laboratory procedure.[1][2]

A key challenge in the Friedel-Crafts alkylation of biphenyl is controlling the degree of substitution.[8] The introduction of an electron-donating alkyl group, such as a tert-butyl group, activates the aromatic ring, making it more susceptible to further alkylation.[1] This can lead to the formation of polyalkylated products, primarily 4,4'-di-tert-butylbiphenyl.[1][8] To selectively synthesize the mono-substituted product, this compound, the reaction conditions must be carefully controlled, primarily by using a molar excess of the aromatic substrate (biphenyl).[1][3]

These application notes provide a detailed protocol for the synthesis of this compound, focusing on reaction conditions that favor mono-alkylation, along with data presentation and visualizations of the experimental workflow and reaction mechanism.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Biphenyl | C₁₂H₁₀ | 154.21 | 15.4 g (100 mmol) | Use in excess to favor mono-alkylation. |

| tert-Butyl chloride | (CH₃)₃CCl | 92.57 | 4.63 mL (42 mmol) | The limiting reagent. |

| Anhydrous Ferric Chloride | FeCl₃ | 162.20 | 0.2 g (1.23 mmol) | Catalyst. Must be anhydrous. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 125 mL | Dry solvent. |

| 10% Hydrochloric Acid | HCl (aq) | - | 60 mL | For washing the organic layer. |

| Anhydrous Calcium Chloride | CaCl₂ | 110.98 | As needed | Drying agent. |

| 95% Ethanol | C₂H₅OH | - | As needed | For recrystallization. |

Equipment

-

250 mL two- or three-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Calcium chloride drying tube

-

Gas absorption trap

-

Water bath

-

Separating funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Melting point apparatus

Experimental Procedure

Reaction Setup and Execution

-

In a 250 mL two- or three-necked round-bottomed flask equipped with a magnetic stirrer, add biphenyl (15.4 g, 100 mmol) and dry dichloromethane (100 mL).[1][9]

-

Stir the mixture until the biphenyl is completely dissolved.

-

In a separate container, dissolve anhydrous ferric chloride (0.2 g, 1.23 mmol) in a small amount of dry dichloromethane and add it to the biphenyl solution.[1] Alternatively, the ferric chloride can be added directly to the reaction flask.

-

Fit a reflux condenser to the central neck of the flask. Place a calcium chloride drying tube connected to a gas absorption trap at the top of the condenser to manage the evolving HCl gas.[1]

-

Slowly add tert-butyl chloride (4.63 mL, 42 mmol) to the stirred solution at room temperature.[9] The evolution of HCl gas should be observable.[1]

-

Heat the reaction mixture in a water bath to a gentle reflux and maintain for 1 hour.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the contents of the flask into a separating funnel.

-

Wash the organic layer three times with 20 mL portions of 10% hydrochloric acid, followed by a wash with water and then brine.[1]

-

Dry the organic layer over anhydrous calcium chloride.[1]

-

Filter the drying agent and transfer the filtrate to a round-bottomed flask.

-

Remove the solvent (dichloromethane) using a rotary evaporator.[1]

-

The crude product, which will be a mixture of unreacted biphenyl, this compound, and some 4,4'-di-tert-butylbiphenyl, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent such as hexane. Recrystallization from 95% ethanol can also be employed to purify the solid product.[1]

Safety Precautions

-

This experiment should be conducted in a well-ventilated fume hood to avoid inhalation of dichloromethane vapors and HCl gas.[1]

-

Dichloromethane is a suspected carcinogen and can cause central nervous system effects upon inhalation.[1]

-

tert-Butyl chloride is flammable and an irritant.

-

Hydrochloric acid is corrosive.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following table summarizes typical quantitative data for the Friedel-Crafts alkylation of biphenyl. Note that many published procedures focus on the synthesis of the di-substituted product. To favor the mono-substituted product (this compound), a significant excess of biphenyl is crucial.

| Parameter | Value/Condition | Reference |

| Reactants | ||

| Biphenyl | 1.0 to 3.0 molar equivalents | [1][9] |

| tert-Butyl Chloride | 1.0 molar equivalent (limiting reagent) | [1][9] |

| Catalyst | ||

| Ferric Chloride (FeCl₃) | ~0.01-0.04 molar equivalents | [1][9] |

| Aluminum Chloride (AlCl₃) | Can also be used, but may be too active | [6][10] |

| Solvent | ||

| Dichloromethane (CH₂Cl₂) | Sufficient to dissolve reactants | [1][9] |

| Reaction Conditions | ||

| Temperature | Room temperature to reflux (~40 °C) | [1][9] |

| Reaction Time | 1 hour to overnight | [1][9] |

| Product Information | ||

| Expected Product | This compound | |

| Theoretical Yield | Based on tert-butyl chloride | |

| Reported Yield (for di-tert-butylbiphenyl) | 62% - 100% (crude) | [2][9] |

| Melting Point (4,4'-di-tert-butylbiphenyl) | 126-130 °C | [11] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

References

- 1. books.rsc.org [books.rsc.org]

- 2. dl.icdst.org [dl.icdst.org]

- 3. jk-sci.com [jk-sci.com]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. mt.com [mt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. homework.study.com [homework.study.com]

- 9. 4,4'-DI-TERT-BUTYLBIPHENYL synthesis - chemicalbook [chemicalbook.com]

- 10. Solved The reaction below is from the synthesis of | Chegg.com [chegg.com]

- 11. 4,4′-ジ-tert-ブチルビフェニル 99% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for the Synthesis of 4-tert-butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 4-tert-butylbiphenyl, a valuable intermediate in the development of pharmaceuticals and advanced materials. Two primary synthetic routes are presented: the Suzuki-Miyaura cross-coupling reaction and the Friedel-Crafts alkylation. The Suzuki-Miyaura coupling is generally preferred for its high selectivity and milder reaction conditions, which often result in higher yields of the desired mono-substituted product. The Friedel-Crafts alkylation, while a classic method, typically requires careful control of reaction conditions to minimize the formation of the di-substituted byproduct, 4,4'-di-tert-butylbiphenyl.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Supplier | Purity |

| 4-tert-Butylphenylboronic acid | Sigma-Aldrich | 98% |

| Bromobenzene | Acros Organics | 99% |

| Palladium(II) acetate | Strem Chemicals | 98% |

| Triphenylphosphine | TCI | 99% |

| Potassium carbonate | Fisher Scientific | ≥99% |

| Toluene | J.T. Baker | Anhydrous, 99.8% |

| Ethanol | Decon Labs | 200 Proof |

| Biphenyl | Alfa Aesar | 99% |

| tert-Butyl chloride | Oakwood Chemical | 99% |

| Anhydrous Ferric Chloride | Beantown Chemical | 98% |

| Dichloromethane | Macron Fine Chemicals | Anhydrous, ≥99.8% |

| Hydrochloric acid | VWR | 37% |

| Sodium bicarbonate | EMD Millipore | ≥99.7% |

| Anhydrous magnesium sulfate | Avantor | ≥99.5% |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₈[1] |

| Molecular Weight | 210.32 g/mol [1] |

| Appearance | White crystalline solid |

| Melting Point | 49-52 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.58 (d, J=8.4 Hz, 2H), 7.50 (d, J=8.4 Hz, 2H), 7.42 (t, J=7.6 Hz, 2H), 7.32 (t, J=7.4 Hz, 1H), 1.35 (s, 9H)[2] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 150.0, 140.9, 138.3, 128.7, 126.9, 126.8, 125.6, 34.5, 31.4 |

Experimental Protocols

Method 1: Suzuki-Miyaura Cross-Coupling Reaction

This method offers high selectivity for the mono-substituted product and is generally the preferred route for synthesizing this compound. The reaction couples 4-tert-butylphenylboronic acid with bromobenzene using a palladium catalyst.

Reaction Scheme:

C₁₀H₁₅BO₂ + C₆H₅Br --(Pd(OAc)₂/PPh₃, K₂CO₃)--> C₁₆H₁₈

(4-tert-butylphenylboronic acid + Bromobenzene → this compound)

Procedure:

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-tert-butylphenylboronic acid (2.13 g, 12.0 mmol), bromobenzene (1.57 g, 10.0 mmol), palladium(II) acetate (0.022 g, 0.1 mmol, 1 mol%), and triphenylphosphine (0.052 g, 0.2 mmol, 2 mol%).

-

Solvent and Base Addition: Add 40 mL of toluene and a solution of potassium carbonate (4.14 g, 30.0 mmol) in 20 mL of deionized water.

-

Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 85°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-16 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with toluene (2 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford pure this compound.

-

Yield and Characterization: A typical yield for this reaction is in the range of 85-95%. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Method 2: Friedel-Crafts Alkylation

This classic method involves the electrophilic substitution of a tert-butyl group onto the biphenyl ring. To favor the formation of the mono-substituted product, a significant excess of biphenyl is used.

Reaction Scheme:

C₁₂H₁₀ + (CH₃)₃CCl --(FeCl₃)--> C₁₆H₁₈ + HCl

(Biphenyl + tert-Butyl chloride → this compound + Hydrochloric acid)

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing a dilute sodium hydroxide solution, place biphenyl (15.4 g, 100 mmol).

-

Solvent Addition: Add 100 mL of anhydrous dichloromethane and stir until the biphenyl is completely dissolved.

-

Catalyst Addition: To the stirred solution, add anhydrous ferric chloride (0.81 g, 5.0 mmol) in one portion.

-

Reagent Addition: Cool the mixture in an ice bath and slowly add tert-butyl chloride (2.78 g, 30.0 mmol) dropwise over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by GC. The reaction is typically complete within 4-6 hours.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of cold water.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic layers and wash with 1 M hydrochloric acid (2 x 50 mL), followed by a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product will be a mixture of unreacted biphenyl, this compound, and 4,4'-di-tert-butylbiphenyl. Separate the components by fractional distillation under reduced pressure or by column chromatography on silica gel using hexane as the eluent.

-

Yield and Characterization: The yield of this compound can vary significantly depending on the reaction conditions and purification efficiency, but is generally lower than the Suzuki coupling method. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Visualizations

Caption: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Caption: Mechanism of the Friedel-Crafts alkylation for this compound synthesis.

References

Preparation of Lithium Di-tert-butylbiphenylide (LDBB) from 4,4'-Di-tert-butylbiphenyl: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the preparation of lithium di-tert-butylbiphenylide (LDBB), a powerful reducing agent widely utilized in organic synthesis. The synthesis involves the reaction of 4,4'-di-tert-butylbiphenyl (DBB) with lithium metal in an ethereal solvent, typically tetrahydrofuran (THF). The resulting deep blue-green solution of the LDBB radical anion is a versatile reagent for various chemical transformations, including reductive lithiation, cleavage of protecting groups, and generation of organolithium species. This guide offers comprehensive procedures for the preparation, handling, and storage of LDBB solutions, along with key quantitative data and safety considerations to ensure successful and safe implementation in a laboratory setting.

Introduction

Lithium di-tert-butylbiphenylide (LDBB), often referred to as Freeman's reagent, is a single-electron transfer reagent that has found extensive application in modern organic chemistry. Its efficacy as a reductant stems from the formation of a radical anion upon reaction of 4,4'-di-tert-butylbiphenyl with lithium metal. The presence of the bulky tert-butyl groups enhances the solubility and stability of the reagent compared to its unsubstituted analog, lithium biphenylide. LDBB is particularly valued for its ability to effect reductions under homogeneous conditions and at low temperatures, offering high levels of selectivity in complex molecular settings. Its applications are diverse, ranging from the synthesis of natural products and pharmaceuticals to the preparation of functionalized organometallic reagents.[1][2] This document outlines the standard procedures for the preparation of LDBB and provides essential data for its practical use.

Chemical Reaction and Mechanism

The preparation of LDBB involves the reduction of 4,4'-di-tert-butylbiphenyl by lithium metal in an anhydrous aprotic solvent, most commonly THF. The reaction proceeds via a single electron transfer from the lithium metal to the biphenyl system, generating the characteristic deep blue-green radical anion.

Reaction:

4,4'-Di-tert-butylbiphenyl + Li → Lithium 4,4'-di-tert-butylbiphenylide (LDBB)

The formation of the radical anion is a reversible process, and the deep color of the solution is indicative of the presence of the active reagent.

Below is a diagram illustrating the formation of the LDBB radical anion.

Caption: Formation of LDBB from 4,4'-di-tert-butylbiphenyl and lithium.

Experimental Protocols

This section provides detailed protocols for the preparation of LDBB solutions at two common concentrations: 0.4 M and 1.0 M. All operations should be conducted under an inert atmosphere (e.g., argon) using oven-dried glassware to exclude moisture and oxygen.

Materials and Equipment

-

Reagents:

-

4,4'-di-tert-butylbiphenyl (DBB), 97% or higher purity

-

Lithium metal (ribbon or foil, 99.9%)

-

Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone ketyl

-

-

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Magnetic stirrer and a large, football-shaped stir bar

-

Pressure-equalizing dropping funnel

-

Low-temperature thermometer

-

Gas inlet for inert gas

-

Ice-water bath and a cooling bath for -78 °C (e.g., dry ice/acetone)

-

Syringes and needles for transfer of reagents

-

Protocol for 0.4 M LDBB Solution

This protocol is adapted from established literature procedures.[3]

-

Apparatus Setup: Assemble an oven-dried 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a low-temperature thermometer, and a pressure-equalizing funnel. Purge the entire system with dry argon.

-

Charging the Flask: Under a positive pressure of argon, charge the flask with 4,4'-di-tert-butylbiphenyl (56 g, 0.21 mol) and anhydrous THF (600 mL).

-

Addition of Lithium: While stirring the solution at room temperature, add lithium pieces (1.5 g, 0.22 mol).

-

Formation of LDBB: The solution will begin to turn a deep blue-green color, indicating the formation of the radical anion. Once the color appears, immerse the flask in an ice-water bath to maintain a temperature of 0 °C.

-

Reaction Time: Vigorously stir the solution at 0 °C for 4 hours.

-

Storage and Use: The resulting ~0.4 M LDBB solution is ready for use. For short-term storage, keep the solution at 0 °C under an argon atmosphere. For long-term storage, it can be stored at -25 °C for several weeks.[1][4][5]

Protocol for 1.0 M LDBB Solution

For applications requiring a more concentrated solution, the following protocol can be used.[1][4]

-

Apparatus Setup: Follow the same setup as for the 0.4 M solution, using appropriately sized glassware.

-

Charging the Flask: Charge the flask with 4,4'-di-tert-butylbiphenyl and the required amount of anhydrous THF to achieve a final concentration of 1.0 M.

-

Addition of Lithium: Add a molar excess of lithium metal to the stirred solution at room temperature.

-

Reaction Conditions: Stir the mixture at 0 °C or room temperature until the formation of the deep blue-green solution is complete. The time required may vary.

-

Titration: The exact concentration of the LDBB solution should be determined by titration prior to use. A common titrant is thioanisole.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and stability of LDBB solutions.

Table 1: Reagent Quantities for LDBB Preparation

| Parameter | 0.4 M Solution | 1.0 M Solution |

| 4,4'-Di-tert-butylbiphenyl (DBB) | 56 g (0.21 mol) | Varies based on desired volume |

| Lithium (Li) | 1.5 g (0.22 mol) | Molar excess |

| Anhydrous THF | 600 mL | Varies based on desired volume |

| Final Concentration (Nominal) | ~0.4 M | ~1.0 M |

Table 2: Stability of LDBB Solutions in THF [1][4][5][6]

| Storage Temperature | Stability Duration | Observations |

| 20 °C | Unstable | Undergoes various decomposition pathways. |

| 0 °C | Over 1 week | Minimal decomposition observed. |

| -25 °C | Over 37 weeks | Stable and effective for an extended period. |

Experimental Workflow

The following diagram outlines the general workflow for the preparation and use of LDBB in a subsequent reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Generation, Stability, and Utility of Lithium 4,4′-Di-tert-butylbiphenylide (LiDBB) - Lookchem [lookchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 4-tert-Butylbiphenyl in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbiphenyl is a versatile aromatic hydrocarbon that serves as a valuable building block and intermediate in various fields of organic synthesis. Its sterically bulky tert-butyl group and biphenyl core impart unique physical and chemical properties that are leveraged in medicinal chemistry, materials science, and catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including its role as a precursor for pharmacologically relevant carboxylic acids, its use in the synthesis of advanced liquid crystals, and its application as a purification tag in solution-phase peptide synthesis.

Precursor for the Synthesis of Carboxylic Acid Derivatives

The biphenyl scaffold is a common motif in a number of active pharmaceutical ingredients. The introduction of a carboxylic acid functionality to the this compound core provides a handle for further synthetic modifications, such as amide bond formation, which is crucial in drug discovery.

Application Note: Synthesis of 4'-tert-Butyl-[1,1'-biphenyl]-2-carboxylic Acid

This compound can be elaborated to 4'-tert-butyl-[1,1'-biphenyl]-2-carboxylic acid, a key intermediate for the synthesis of more complex molecules. The synthesis involves an initial esterification followed by hydrolysis.

Quantitative Data

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Crude 4′-tert-butylbiphenyl-2-carboxylic acid ethyl ester | 282.39 | 33 | ~117 | 1.0 |

| Lithium hydroxide monohydrate | 41.96 | 7.36 | 176 | 1.5 |

| Product | ||||

| 4'-tert-Butyl-[1,1'-biphenyl]-2-carboxylic acid | 254.32 | 18.7 | 73.5 | 63% Yield |

Experimental Protocol: Hydrolysis of 4′-tert-butylbiphenyl-2-carboxylic acid ethyl ester[1]

-

Reaction Setup: In a round-bottom flask, dissolve crude 4′-tert-butylbiphenyl-2-carboxylic acid ethyl ester (33 g, ~117 mmol) in a solvent mixture of tetrahydrofuran (100 mL), methanol (50 mL), and water (40 mL).

-

Addition of Base: Add lithium hydroxide monohydrate (7.36 g, 176 mmol) to the stirred solution.

-

Reaction: Allow the reaction mixture to stir at room temperature for 3 days.

-

Workup:

-

Extract the mixture three times with diethyl ether.

-

Acidify the aqueous phase with 6N HCl.

-

Extract the acidified aqueous phase three times with ethyl acetate.

-

-

Purification:

-

Combine the ethyl acetate layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Triturate the solid residue with hexane to afford 4'-tert-butyl-[1,1'-biphenyl]-2-carboxylic acid as a white solid (18.7 g, 63% yield).[1]

-

Diagram of the Synthetic Pathway

References

Application Notes and Protocols: 4-tert-Butylbiphenyl as a Precursor for Novel Liquid Crystals

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-tert-Butylbiphenyl is a readily available aromatic hydrocarbon that serves as a versatile precursor for the synthesis of various organic molecules, including liquid crystals. Its rigid biphenyl core, substituted with a bulky tert-butyl group, provides a foundational structure for designing calamitic (rod-shaped) liquid crystals. The tert-butyl group can enhance solubility in organic solvents and influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed.

These application notes provide a detailed protocol for a plausible synthetic route to a representative liquid crystal, 4'-hexyloxy-4-tert-butylbiphenyl, starting from this compound. The synthesis involves a three-step process:

-

Friedel-Crafts Acylation: Introduction of an acetyl group at the 4'-position of the biphenyl core.

-

Baeyer-Villiger Oxidation: Conversion of the ketone to an ester (acetate).

-

Hydrolysis and Williamson Ether Synthesis: Formation of a phenol intermediate followed by etherification to introduce the desired alkoxy tail.

This sequence of reactions allows for the modular synthesis of a homologous series of 4'-alkoxy-4-tert-butylbiphenyl liquid crystals, enabling the systematic investigation of structure-property relationships.

Data Presentation

Table 1: Representative Phase Transition Temperatures of Analogous Biphenyl-Based Liquid Crystals

| Compound Class | R Group | R' Group | Crystalline to Nematic/Smectic A (°C) | Nematic to Isotropic (°C) | Smectic A to Nematic (°C) | Reference |

| 4-Alkoxy-4'-cyanobiphenyls | C5H11O- | -CN | 48.0 | 68.0 | - | [1] |

| C8H17O- | -CN | 54.5 | 81.0 | 67.2 | [1][2] | |

| C11H23O- | -CN | 71.5 | 87.5 | - | [1] | |

| 4-Alkyl-4'-cyanobiphenyls | C5H11- | -CN | 22.5 | 35.0 | - | |

| 4-Alkoxy-4'-nitrobiphenyls | C6H13O- | -NO2 | 45.0 | 51.0 | - | [3] |

| C9H19O- | -NO2 | 65.0 | - | - | [3] |

Note: This data is for analogous compounds and should be considered as a guideline for the expected properties of liquid crystals derived from this compound.

Experimental Protocols

The following protocols describe a synthetic route to 4'-hexyloxy-4-tert-butylbiphenyl, a representative liquid crystal derived from this compound.

Protocol 1: Synthesis of 4-Acetyl-4'-tert-butylbiphenyl (2)

This protocol details the Friedel-Crafts acylation of this compound.

Materials:

-

This compound (1)

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol for recrystallization

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve this compound (1.0 eq) in dichloromethane.

-

Cool the flask to 0°C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.[4]

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 4-acetyl-4'-tert-butylbiphenyl (2).

Protocol 2: Synthesis of 4-Acetoxy-4'-tert-butylbiphenyl (3)

This protocol describes the Baeyer-Villiger oxidation of the ketone synthesized in Protocol 1.[5][6]

Materials:

-

4-Acetyl-4'-tert-butylbiphenyl (2)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium sulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-acetyl-4'-tert-butylbiphenyl (2) (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add m-CPBA (1.5 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture overnight.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with saturated sodium sulfite solution to quench the excess peracid.

-

Wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

The crude 4-acetoxy-4'-tert-butylbiphenyl (3) can be used in the next step without further purification or can be purified by column chromatography.

Protocol 3: Synthesis of 4'-Hexyloxy-4-tert-butylbiphenyl (5)

This protocol involves the hydrolysis of the acetate followed by Williamson ether synthesis.[7][8]

Materials:

-

4-Acetoxy-4'-tert-butylbiphenyl (3)

-

Methanol

-

Sodium hydroxide (NaOH)

-

1-Bromohexane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

Procedure:

Part A: Hydrolysis to 4-Hydroxy-4'-tert-butylbiphenyl (4)

-

Dissolve the crude 4-acetoxy-4'-tert-butylbiphenyl (3) in methanol.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and neutralize with dilute HCl until the pH is acidic.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Evaporate the solvent to obtain the crude 4-hydroxy-4'-tert-butylbiphenyl (4).

Part B: Williamson Ether Synthesis

-

To a stirred solution of crude 4-hydroxy-4'-tert-butylbiphenyl (4) (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Add 1-bromohexane (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4'-hexyloxy-4-tert-butylbiphenyl (5).

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the synthesis of 4'-hexyloxy-4-tert-butylbiphenyl.

Caption: Synthetic pathway for 4'-hexyloxy-4-tert-butylbiphenyl.

Caption: Experimental workflow for the synthesis of a liquid crystal.

References

- 1. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols: 4-tert-butylbiphenyl in the Synthesis of Bulky Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of a bulky phosphine ligand derived from 4-tert-butylbiphenyl. The protocols detailed below are intended to guide researchers in the preparation of (4'-(tert-butyl)-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine, a valuable ligand for cross-coupling reactions.

Introduction